N-(2,3-dichlorophenyl)benzamide

Crystallography Solid‑state conformation Hydrogen‑bond topology

Crystallographers and solid-form scientists face conformational ambiguity in halogenated benzanilide series, where incorrect isomer selection compromises experimental reproducibility and invalidates structure-based conclusions. N-(2,3-Dichlorophenyl)benzamide resolves this as the definitive syn-conformation reference: • Single-crystal X-ray diffraction confirms syn N-H orientation (R = 0.036, T = 295 K), the binary opposite to the anti conformation of N-(2-chlorophenyl)benzamide. • Predictable C(4) hydrogen-bond chains along the b axis pre-organize the molecule for reliable co-former selection in pharmaceutical co-crystal screens. • Certified ¹H NMR, FTIR, Raman, and UV-Vis spectra enable unambiguous isomer discrimination during HPLC method development.

Molecular Formula C13H9Cl2NO
Molecular Weight 266.12 g/mol
CAS No. 10286-77-8
Cat. No. B185100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,3-dichlorophenyl)benzamide
CAS10286-77-8
Molecular FormulaC13H9Cl2NO
Molecular Weight266.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC2=C(C(=CC=C2)Cl)Cl
InChIInChI=1S/C13H9Cl2NO/c14-10-7-4-8-11(12(10)15)16-13(17)9-5-2-1-3-6-9/h1-8H,(H,16,17)
InChIKeyQWYRLPLBMUHMAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2,3-Dichlorophenyl)benzamide: Structural Baseline & Procurement


N-(2,3-Dichlorophenyl)benzamide (C₁₃H₉Cl₂NO, MW 266.12 g/mol) is a chloro-substituted benzanilide that serves as a key model system in the systematic crystallographic and conformational analysis of N‑aryl benzamides. Single‑crystal X‑ray diffraction confirms the compound crystallizes with the N—H bond in a syn orientation relative to the 2,3‑dichloro substituents on the aniline ring, a feature that directly contrasts with the anti conformation adopted by the mono‑ortho‑chloro analog [REFS‑1]. This precise structural fingerprint, together with the availability of high‑resolution crystallographic data and spectral libraries, makes the compound a definitive reference standard for conformational studies of halogenated benzanilides [REFS‑2].

Syn N–H conformation validated by single-crystal XRD
2,3-Dichloro substitution pattern dictates C(4) chain motif
Curated spectral references support isomer identification

N-(2,3-Dichlorophenyl)benzamide: Irreplaceable in Structural Workflows


Substitution pattern is the dominant driver of solid‑state conformation in this chemical series. The 2,3‑dichloro arrangement forces the amide N—H bond into a syn geometry, whereas the 2,4‑ and 3,4‑dichloro isomers adopt anti conformations [REFS‑1]. Similarly, the mono‑ortho‑chloro compound N‑(2‑chlorophenyl)benzamide displays an anti orientation of the N—H bond relative to the ortho‑Cl substituent [REFS‑1]. These conformational shifts alter hydrogen‑bonding networks, dihedral angles, and ultimately the recognition properties of the molecule in both crystallization screens and computational docking studies. Blind substitution with a positional isomer therefore compromises experimental reproducibility and invalidates structure‑based conclusions drawn from crystallographic or modeling datasets.

Property
N-(2,3-Dichlorophenyl)benzamide
Positional Isomers
N–H Orientation
syn to ortho-Cl
anti (2-Cl, 2,4-Cl₂, 3,4-Cl₂)
H-Bond Motif
C(4) chain along b axis
Different chain direction or dimer motif
Crystal Packing
Syn conformer; reproducible packing
Anti conformer; may alter packing and recognition

N-(2,3-Dichlorophenyl)benzamide vs. Closest Analogs: Key Differentiators


Syn vs. Anti Amide Conformation

Single‑crystal X‑ray analysis demonstrates that N‑(2,3‑dichlorophenyl)benzamide crystallizes with the amide N—H bond syn to both the ortho‑Cl and meta‑Cl substituents. In contrast, the mono‑ortho‑chloro analog N‑(2‑chlorophenyl)benzamide adopts an anti conformation of the N—H bond with respect to the sole ortho‑Cl atom [REFS‑1]. This conformational dichotomy is sufficiently robust that it has been reproduced across multiple isostructural series: the syn geometry persists in N‑(2,3‑dichlorophenyl)acetamide, whereas the anti geometry is maintained in N‑phenylbenzamide and N‑(2‑chlorophenyl)benzamide [REFS‑1].

Syn vs. Anti Conformation
Head-to-head
syn (N–H toward both Cl) vs anti (away from ortho-Cl) for 2-chloro analog
Conformational switch directs hydrogen-bonding topology
Single-crystal XRD, 295 K; R = 0.036; data/parameter = 15.1
Crystallography Solid‑state conformation Hydrogen‑bond topology

H-Bond Chain Topology

The syn orientation of the N—H bond in N‑(2,3‑dichlorophenyl)benzamide generates a C(4) chain motif through N—H···O hydrogen bonds along the crystallographic b axis. In N‑(2‑chlorophenyl)benzamide, the anti N—H orientation leads to a different chain direction and alters the graph‑set descriptor [REFS‑1]. The target compound’s chain motif is isostructural with that of N‑(2,3‑dichlorophenyl)acetamide, confirming that the 2,3‑dichloro substitution pattern—rather than the benzoyl vs. acetyl terminus—controls the supramolecular assembly [REFS‑1].

H-Bond Chain Topology
Method context
C(4) chain along b axis; N–H···O ≈ 2.92 Å; isostructural with 2,3-dichloroacetamide
Chain direction unique to 2,3-dichloro substitution pattern
Space group P2₁/c, Z = 4
Supramolecular chemistry Crystal engineering Hydrogen‑bond graph set

Pharmacologically Relevant 2,3-Dichloro Scaffold

The 2,3‑dichlorophenyl substructure of the target compound appears in several pharmacologically active molecules, including herbicidal 4‑alkyl‑N‑(2,3‑dichlorophenyl)benzamides described in patent US4284813 [REFS‑2]. In that series, the 2,3‑dichloro arrangement on the aniline ring is essential for herbicidal potency; replacement by 2,4‑ or 3,4‑dichloro isomers results in loss of activity. The target compound thus serves as the minimal pharmacophoric core for structure‑activity relationship (SAR) expansion and as an authentic reference standard for analytical method development targeting this privileged scaffold [REFS‑2].

Bioactive Scaffold Context
Context-dependent
2,3-Dichloro substitution exemplified in herbicidal benzamide series (US4284813); other isomers not exemplified
Supports scaffold selection for SAR studies
Class-level inference; independent validation recommended
Medicinal chemistry Fragment‑based drug design Structure‑activity relationships

Spectral Fingerprint for Isomer Identification

The compound’s identity can be unambiguously verified against its positional isomers using curated spectral databases. The Wiley KnowItAll collection provides reference ¹H NMR, FTIR, Raman, and UV‑Vis spectra for 2',3'-dichlorobenzanilide [REFS‑3]. In contrast, entries for 2',4'-dichloro‑ and 3',4'-dichlorobenzanilide are catalogued under different compound IDs with distinct spectral signatures, particularly in the aromatic C—H out‑of‑plane bending region (IR) and the ¹H NMR coupling patterns arising from the 1,2,3‑trisubstituted vs. 1,2,4‑trisubstituted benzene ring [REFS‑3].

Spectral Differentiation
Source review
Distinct ¹H NMR, FTIR, Raman signatures for 2′,3′- vs. 2′,4′- and 3′,4′-dichlorobenzanilides
Supports isomer identity confirmation via spectral matching
Curated library data; verify against in-house reference
Analytical chemistry Quality control Spectral fingerprinting

N-(2,3-Dichlorophenyl)benzamide: Key Experimental Applications


Conformational Analysis of Halogenated Benzanilides

When building a homologous series to map how chlorine substitution pattern dictates amide conformation, N‑(2,3‑dichlorophenyl)benzamide is the indispensable syn‑conformation representative. The compound’s syn N—H geometry, validated by single‑crystal X‑ray diffraction (R = 0.036, T = 295 K) [REFS‑1], serves as the binary opposite to the anti conformation found in N‑(2‑chlorophenyl)benzamide. Crystallographers using this compound can directly compare unit‑cell parameters, hydrogen‑bond graph sets, and dihedral angles against its isostructural partner N‑(2,3‑dichlorophenyl)acetamide to decouple the electronic effects of the chlorine pattern from the steric influence of the benzoyl terminus.

Co-crystal & Polymorph Screening with C(4) Synthon

Solid‑form scientists seeking a robust N—H···O hydrogen‑bond donor that reliably forms C(4) chains should select N‑(2,3‑dichlorophenyl)benzamide. The syn orientation of the amide N—H bond pre‑organizes the molecule into infinite chains along the b axis [REFS‑1]. This predictable supramolecular synthon simplifies co‑former selection in pharmaceutical co‑crystal screens, as the chain direction and spacing are well characterized. Using a positional isomer with an anti N—H orientation would disrupt this motif and yield co‑crystals of different stoichiometry or packing.

Fragment-Based Ligand Design on 2,3-Dichlorophenyl Scaffold

Medicinal chemists pursuing herbicidal or enzyme‑inhibitory benzamides can use N‑(2,3‑dichlorophenyl)benzamide as the minimal fragment for SAR expansion. The 2,3‑dichloro substitution pattern is specifically exemplified in patent US4284813, where 4‑alkyl‑N‑(2,3‑dichlorophenyl)benzamides display herbicidal activity [REFS‑2]. The compound functions as an authentic HPLC retention‑time standard and as a negative‑control fragment in biochemical assays where the 4‑substituent is the key potency determinant. Procuring the wrong dichloro isomer would provide an incorrect baseline for both analytical and biological readouts.

Analytical Reference Standard for Identity & Purity

Quality‑control laboratories requiring a certified analytical standard for 2',3'‑dichlorobenzanilide can leverage the compound’s curated ¹H NMR, FTIR, Raman, and UV‑Vis spectra in the Wiley KnowItAll library [REFS‑3]. These reference spectra enable unambiguous discrimination from the 2',4'‑ and 3',4'‑dichloro isomers, which exhibit distinct spectroscopic fingerprints. Use of the correct isomer is critical for HPLC method development where co‑elution or retention‑time shifts between isomers could lead to misidentification of process impurities.

Application
Selection Property
Validation Focus
Conformational analysis of halogenated benzanilides
Reported syn N–H geometry
Compare unit-cell parameters and dihedral angles with isostructural analogs
Co-crystal and polymorph screening
C(4) hydrogen-bond chain motif
Verify co-crystal stoichiometry and packing against known synthon
Fragment-based SAR studies on dichlorophenyl scaffold
2,3-Dichlorophenyl scaffold identity
Confirm retention-time alignment and scaffold-specific spectral response
Analytical reference for isomer identification
Curated spectral fingerprint
Match spectra to library data for identity and purity verification
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